molecular formula C16H13NO2 B12439441 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester

Cat. No.: B12439441
M. Wt: 251.28 g/mol
InChI Key: OCPOYALXTVXRED-UHFFFAOYSA-N
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Description

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is a cyanoacrylate ester featuring a naphthalene substituent at the β-position of the acrylate backbone. The naphthalen-2-yl group enhances conjugation and imparts unique photophysical properties, making this compound valuable in organic electronics and materials science. Its synthesis typically involves a Knoevenagel condensation between ethyl cyanoacetate and 2-naphthaldehyde under acidic or basic conditions, yielding a conjugated system with strong UV absorption characteristics .

Properties

IUPAC Name

ethyl 2-cyano-3-naphthalen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15(11-17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPOYALXTVXRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Base-Catalyzed Synthesis

Reagents :

  • 2-Naphthaldehyde
  • Ethyl cyanoacetate
  • Base catalyst (e.g., piperidine, pyridine, sodium ethoxide)
  • Solvent: Ethanol, methanol, or mixed solvents

Procedure :

  • Mixing : Equimolar amounts of 2-naphthaldehyde and ethyl cyanoacetate are dissolved in ethanol.
  • Catalyst Addition : A catalytic amount of base (e.g., 5 mol% piperidine) is added.
  • Reflux : The mixture is heated under reflux (70–80°C) for 2–6 hours.
  • Isolation : The product precipitates upon cooling and is filtered or extracted with ethyl acetate.

Optimization :

  • Sodium ethoxide (20 mol%) in ethanol at reflux for 1 hour yields 85–90% purity.
  • Piperidine (5 mol%) in methanol achieves 78% yield within 2 hours.

Mechanism :

  • Base deprotonates ethyl cyanoacetate, forming an enolate.
  • Nucleophilic attack on 2-naphthaldehyde generates an aldol intermediate.
  • Dehydration yields the α,β-unsaturated nitrile.

Photo-Activated Carbon Dot (HMF-CD) Catalysis

A sustainable variant employs hydrothermally synthesized carbon dots (HMF-CDs) as catalysts under UV light (365 nm):

  • Conditions : Ethanol/water (1:1), 10 mg HMF-CDs, room temperature.
  • Yield : 98% in 30 minutes.
  • Advantages : Eliminates traditional bases, uses green solvents, and reduces energy input.

Heck Coupling Reaction

The Heck reaction offers an alternative route using palladium-catalyzed cross-coupling between 2-bromonaphthalene and ethyl acrylate .

Reagents :

  • 2-Bromonaphthalene
  • Ethyl acrylate
  • Palladium acetate (Pd(OAc)₂)
  • Ligand: Tris-o-tolylphosphine
  • Solvent: Ionic liquid ([bmim]PF₆) or dimethylformamide (DMF)

Procedure :

  • Catalyst Preparation : Pd(OAc)₂ and ligand are dissolved in [bmim]PF₆ at 120°C.
  • Coupling : 2-Bromonaphthalene and ethyl acrylate are added, heated to 70°C for 4 hours.
  • Isolation : Product is extracted with n-hexane and purified via column chromatography.

Outcomes :

  • Yield : 80% with trans stereoselectivity.
  • Challenges : High catalyst cost and sensitivity to oxygen.

Alternative Catalytic Methods

Mesoporous Carbon Nitride (MCN)

MCN serves as a metal-free base catalyst in microwave-assisted reactions:

  • Conditions : Microwave irradiation, solvent-free, 100°C.
  • Yield : 92% in 15 minutes.
  • Advantages : Recyclable catalyst, no solvent waste.

Immobilized Ionic Liquids

Imidazolium chloride-functionalized SBA-15 enhances reactivity under microwave conditions:

  • Yield : 89% in 20 minutes.
  • Benefits : Heterogeneous catalysis simplifies product separation.

Comparative Analysis of Methods

Method Catalyst Solvent Time Yield Advantages Limitations
Knoevenagel (Piperidine) Piperidine Ethanol 2–6 h 78% Low cost, simple setup Base removal required
Knoevenagel (HMF-CD) Carbon dots Ethanol/water 0.5 h 98% Eco-friendly, high yield UV equipment needed
Heck Reaction Pd(OAc)₂ [bmim]PF₆ 4 h 80% Stereoselective Expensive catalysts
MCN Microwave Mesoporous C₃N₄ Solvent-free 0.25 h 92% Rapid, recyclable Specialized equipment required

Reaction Optimization and Challenges

Solvent Effects

  • Ethanol/water mixtures improve yields in Knoevenagel reactions by stabilizing intermediates.
  • Ionic liquids in Heck reactions enhance palladium activity but complicate recycling.

Catalyst Loading

  • HMF-CDs (10 mg) achieve near-quantitative yields without byproducts.
  • Pd(OAc)₂ (0.5 mol%) balances cost and efficiency in Heck reactions.

Scalability Issues

  • Knoevenagel : Easily scalable but generates aqueous waste.
  • Heck Reaction : Limited by palladium availability and ligand costs.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis The compound serves as an intermediate in organic synthesis. It is used in the synthesis of naphthalene-substituted aromatic esters via Rh(III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation. This process allows for the creation of diverse naphthalene-substituted aromatic esters, with the DG transformation into ester providing opportunities for further C–H bond functionalization and derivatization.
  • Medicinal Chemistry 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is employed in the design and synthesis of novel 1,3 benzothiazol-2-yl hydrazones/acetohydrazones for anticonvulsant evaluation. Series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide have been designed and synthesized using this compound.
  • Light Stabilizers 2-cyano-3,3-diarylacrylic acid esters, which are related compounds, are highly effective UV absorbers and are used as light stabilizers in plastics and cosmetic preparations .

Role as a Chemical Intermediate

2-Cyano-3-naphthalene-1-yl-acrylic acid alkyl esters can be used as chemical intermediates in the preparation of 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides and esters, useful in the treatment of inflammation and other diseases . These compounds have anti-inflammatory activity and activate certain estrogen receptor (ER) pathways .

Potential Therapeutic Indications

ER ligands, like 3-(1-Naphthyl)-3-phenyl-2-cyanopropanoic acid amides, have been shown to inhibit inflammatory gene expression, reducing cytokines, chemokines, adhesion molecules, and other inflammatory enzymes . Therefore, these compounds can be used to treat inflammation in diseases such as atherosclerosis, myocardial infarction (MI), congestive heart failure (CHF), inflammatory bowel disease, and arthritis . Other potential therapeutic indications include type II diabetes, osteoarthritis, asthma, Alzheimer's disease, and autoimmune diseases like multiple sclerosis and rheumatoid arthritis .

Cosmetic Applications

Mechanism of Action

The mechanism of action of 2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological applications, the naphthalene moiety can interact with biological targets through π-π stacking interactions and hydrogen bonding, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related cyanoacrylate esters (Table 1), focusing on substituents, ester groups, and applications.

Table 1: Key Properties of 2-Cyano-3-naphthalen-2-yl-acrylic Acid Ethyl Ester and Analogs
Compound Name Substituent R Ester Group Molecular Weight (g/mol) Key Applications Notable Properties
This compound Naphthalen-2-yl Ethyl ~267.28 Organic electronics, Synthesis High lipophilicity, Extended conjugation for UV absorption
Ethyl 2-cyano-3-phenylacrylate Phenyl Ethyl ~217.22 R&D, Chemical intermediate Moderate solubility, Standard conjugation
Etocrylene (2-Cyano-3,3-diphenylacrylate ethyl ester) 3,3-Diphenyl Ethyl ~303.34 UV filters, Cosmetics Enhanced photostability, Broad UV protection
Methyl 2-cyano-3-phenylacrylate Phenyl Methyl ~203.19 Organic synthesis Lower molecular weight, Ester volatility
Ethyl 2-cyano-3-[4-(dioxaborolan)phenyl]acrylate 4-Boronophenyl Ethyl ~327.13 Polymer chemistry, Cross-coupling Boron enables Suzuki-Miyaura reactions

Impact of Substituents on Properties

  • Naphthalen-2-yl Group : The bulky naphthalene moiety increases molecular weight and lipophilicity, reducing solubility in polar solvents compared to phenyl analogs. Its extended π-system enhances UV/Vis absorption, making it suitable for optoelectronic applications .
  • Diphenyl Groups (Etocrylene) : The 3,3-diphenyl substitution in Etocrylene improves photostability and broadens UV absorption, which is critical for sunscreen formulations .
  • Boron-Containing Substituent : The dioxaborolan group in the compound from facilitates integration into conjugated polymers for cross-coupling reactions, enabling applications in organic semiconductors .

Biological Activity

2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group and a naphthalene ring, contributing to its reactivity and biological interactions. Its molecular formula is C13H11NO2, with a molecular weight of 225.23 g/mol.

1. Anti-Inflammatory Activity

Research indicates that derivatives of 2-cyano-3-naphthalen-2-yl-acrylic acid exhibit significant anti-inflammatory properties. For instance, compounds related to this structure have been shown to activate estrogen receptor (ER) pathways, which are crucial in modulating inflammatory responses. These compounds can reduce the expression of inflammatory cytokines and chemokines, suggesting their potential utility in treating conditions such as arthritis and inflammatory bowel disease .

Table 1: Summary of Anti-inflammatory Studies

CompoundMechanism of ActionInflammatory ConditionReference
2-Cyano-3-naphthalen-2-yl-acrylic acid derivativesER activationArthritis
3-(1-Naphthyl)-3-phenyl-2-cyanopropanoic acid amidesCytokine reductionInflammatory bowel disease

2. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. For example, certain derivatives showed effective inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Table 2: Antimicrobial Efficacy of Derivatives

DerivativePathogen TestedMIC (μg/mL)Reference
7bStaphylococcus aureus0.22
10Escherichia coli0.25

3. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds derived from this structure have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, certain derivatives exhibited IC50 values as low as 5.10 µM against MCF-7 cells, showcasing their potency compared to traditional chemotherapeutics like doxorubicin .

Table 3: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-75.10
Compound BHepG26.19

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Inflammatory Bowel Disease : A study reported that derivatives significantly reduced inflammation markers in animal models, suggesting their potential for treating inflammatory bowel disease through modulation of ER pathways .
  • Antimicrobial Resistance : Another research focused on the synergy between these compounds and conventional antibiotics, revealing enhanced efficacy against resistant strains of bacteria when used in combination therapies .

Q & A

Q. Table 1: Representative Synthesis Conditions

ComponentQuantity/ParameterRole
2-Naphthaldehyde1.0 eqElectrophilic component
Ethyl cyanoacetate1.1 eqNucleophilic component
Ethanol8 mL/g substrateSolvent
Morpholine10 mol%Catalyst
Reaction Temperature50°COptimal kinetics

Basic: Which analytical techniques are critical for characterizing this compound?

Answer: Essential techniques include:

  • NMR Spectroscopy (¹H/¹³C) to confirm the acrylate backbone and naphthyl substitution pattern.
  • HPLC-PDA/MS for purity assessment (>98%) and detection of byproducts like unreacted ethyl cyanoacetate .
  • FT-IR to verify the presence of nitrile (~2220 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups.

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Answer: Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in Knoevenagel reactions. For example, the ICReDD framework integrates reaction path searches using quantum mechanics to identify energy barriers, reducing trial-and-error experimentation. Solvent effects and catalyst interactions (e.g., morpholine’s role in proton shuttling) can be modeled via molecular dynamics .

Advanced: How to resolve contradictions in reported reaction yields for this compound?

Answer: Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. A factorial design approach (e.g., 2³ design) systematically tests factors like temperature (40–60°C), solvent (ethanol vs. THF), and catalyst type (morpholine vs. piperidine). Statistical analysis (ANOVA) identifies dominant variables .

Q. Table 2: Factorial Design for Yield Optimization

FactorLevel 1Level 2
Temperature40°C60°C
SolventEthanolTHF
CatalystMorpholinePiperidine

Advanced: What mechanistic insights explain its reactivity in thiolation or alkylation reactions?

Answer: The electron-deficient α,β-unsaturated nitrile group facilitates nucleophilic attacks. For example, Lawesson’s reagent mediates thiolation at the β-position via a radical mechanism, confirmed by ESR spectroscopy. Steric hindrance from the naphthyl group directs regioselectivity toward the α-carbon in alkylation reactions .

Advanced: How to design reactors for scaling up synthesis while maintaining yield?

Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic Knoevenagel reactions. Key parameters include residence time (8–12 minutes) and catalyst immobilization on silica supports to improve recyclability. Computational fluid dynamics (CFD) models predict clogging risks due to precipitate formation .

Basic: How to validate analytical methods for detecting impurities in this compound?

Answer: Follow ICH Q2(R1) guidelines:

  • Specificity: Spike samples with known impurities (e.g., naproxen ethyl ester) and confirm baseline separation via HPLC .
  • Linearity: Test over 80–120% of the target concentration (R² > 0.995).
  • Accuracy: Recovery studies (98–102%) using standard addition.

Advanced: What strategies stabilize this compound under thermal or photolytic stress?

Answer: Accelerated stability studies (40°C/75% RH, ICH Q1A) reveal degradation via ester hydrolysis. Stabilization methods include:

  • Lyophilization to reduce hydrolytic activity.
  • UV-protective packaging (amber glass) to prevent π→π* excitation in the naphthyl group.
  • Antioxidants (e.g., BHT) to mitigate radical-mediated degradation .

Advanced: How does this compound interact with biological targets in pharmacological studies?

Answer: Molecular docking studies suggest the naphthyl group binds hydrophobic pockets in enzyme active sites (e.g., COX-2), while the nitrile acts as a hydrogen-bond acceptor. In vitro assays (IC₅₀) combined with SPR analysis quantify binding kinetics .

Advanced: What green chemistry principles apply to its synthesis?

Answer: Replace ethanol with cyclopentyl methyl ether (CPME), a bio-based solvent with low toxicity. Microwave-assisted synthesis reduces reaction time (2 hours vs. 8 hours) and energy use by 40%. Life-cycle assessment (LCA) metrics evaluate E-factor improvements .

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